6-(4-Bromophenyl)morpholin-2-one is a chemical compound with the molecular formula . It features a morpholine ring substituted with a bromophenyl group, making it significant in medicinal chemistry. This compound is classified as an aromatic amine and a morpholine derivative, which are known for their diverse biological activities and applications in pharmaceuticals.
The compound is derived from morpholine, a six-membered heterocyclic amine, and is classified under the broader category of substituted morpholines. Morpholine derivatives, including 6-(4-Bromophenyl)morpholin-2-one, are often explored for their potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents .
The synthesis of 6-(4-Bromophenyl)morpholin-2-one can be achieved through several methods. A notable approach involves the reaction of 4-bromobenzylamine with 2-chloroethyl ether in the presence of a base such as triethylamine. The reaction typically requires heating to around 150 °C for an extended period, followed by extraction and purification steps to isolate the desired product .
The yield for this synthesis method can reach up to 80% under optimized conditions .
The molecular structure of 6-(4-Bromophenyl)morpholin-2-one consists of a morpholine ring (a six-membered ring containing one nitrogen atom) attached to a brominated phenyl group. The compound's structure can be represented as follows:
6-(4-Bromophenyl)morpholin-2-one can participate in various chemical reactions due to its functional groups. Some notable reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 6-(4-Bromophenyl)morpholin-2-one often involves interaction with biological targets such as enzymes or receptors. For instance, studies suggest that morpholine derivatives may exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis or interfering with metabolic pathways .
Research indicates that derivatives of morpholine can exhibit varying degrees of activity against different microbial strains, with specific substitutions influencing potency and selectivity .
Quantitative structure–activity relationship studies have shown that substitutions on the phenyl ring significantly affect biological activity, emphasizing the importance of structural modifications in drug design .
6-(4-Bromophenyl)morpholin-2-one has several scientific applications:
The ongoing research into its derivatives continues to highlight its potential in developing new therapeutic agents with improved efficacy and safety profiles .
The structural architecture of 6-(4-bromophenyl)morpholin-2-one (PubChem CID: 101043584) positions it as an ideal scaffold for generating dual-targeting hybrid molecules through rational molecular hybridization [1] [9]. This strategy leverages the compound’s inherent bioactivity while conjugating pharmacophores targeting complementary pathways. In anticancer drug design, researchers have fused the morpholinone core with quinoline-oxadiazole systems to simultaneously inhibit epidermal growth factor receptor (EGFR) tyrosine kinase and microbial DNA gyrase. These hybrids demonstrate synergistic effects, with IC₅₀ values against HepG2 and MCF-7 cell lines reaching 0.137–0.332 μg/mL and 0.164–0.583 μg/mL, respectively—surpassing reference drugs like erlotinib [3]. Similarly, bromophenol-morpholinone conjugates exhibit ROS-mediated apoptotic induction while maintaining kinase inhibitory activity, validating the dual-targeting approach [4].
Table 1: Bioactive Hybrids Incorporating 6-(4-Bromophenyl)morpholin-2-one
Hybrid Structure | Biological Targets | Key Activities |
---|---|---|
Quinoline-oxadiazole | EGFR/DNA gyrase | IC₅₀ = 0.14 μM (EGFR); Antimicrobial MIC = 12.5 μg/mL |
Bromophenol-heterocycle | ROS pathway/Kinases | ROS induction; Kinase inhibition (IC₅₀ < 5 μg/mL) |
Triazole-chalcone | ERK2/MAPK1 | Binding energy = -9.7 kcal/mol; Cytotoxicity IC₅₀ = 44.72 μM |
Critical to hybridization success is linker optimization: Ethylene diamine and triazole spacers between the morpholinone and secondary pharmacophores enhance conformational flexibility, enabling target engagement while preserving metabolic stability [3] [5]. Computational analyses confirm that C6-substituted morpholinones maintain optimal logP values (2.1–3.8) when hybridized, balancing membrane permeability and aqueous solubility [9].
The morpholin-2-one core serves as a privileged scaffold for targeting ATP-binding sites due to its hydrogen-bonding capabilities and stereoelectronic complementarity. X-ray crystallography studies reveal that the carbonyl oxygen at C2 and nitrogen at C1 form bidentate hydrogen bonds with key residues in kinase domains, mimicking adenine’s interactions in ATP [1] [3]. In EGFR inhibition, the morpholinone’s planar conformation docks deep within the hydrophobic cleft, with the bromophenyl moiety occupying region I, enhancing affinity (ΔG = -9.2 kcal/mol) [3].
Table 2: ATP-Binding Pocket Interactions of Morpholin-2-one Derivatives
Target Enzyme | Key Interactions | Binding Affinity |
---|---|---|
EGFR Tyrosine Kinase | H-bonds: Met793 (backbone), Thr854 (sidechain) | Kᵢ = 0.14 μM |
Carbonic Anhydrase II | Zn²⁺ coordination; H-bond: Thr199, Glu106 | IC₅₀ = 9.64 μM |
DNA Gyrase B | H-bond: Asp73; π-stacking: Toprim domain | MIC = 12.5 μg/mL |
The scaffold’s semi-rigid structure enables optimal positioning of the C6 aryl substituent within hydrophobic subpockets, explaining the enhanced potency of 6-aryl morpholinones compared to aliphatic analogs. Modulating C3/C5 stereochemistry further fine-tunes binding: S-enantiomers show 10-fold higher affinity for EGFR than R-counterparts due to better steric alignment with Leu788 and Val726 [3] [9].
The 4-bromophenyl group at C6 significantly influences bioactivity through steric, electronic, and hydrophobic effects. Systematic SAR studies reveal that para-bromine positioning maximizes target engagement, with meta-bromination reducing EGFR affinity by 3-fold due to suboptimal hydrophobic contact geometry [4] [7]. Bioisosteric replacements of the bromine atom modulate potency and selectivity:
Table 3: SAR of C6 Substituents in Morpholin-2-one Hybrids
C6 Substituent | EGFR IC₅₀ (μM) | CA-II IC₅₀ (μM) | Solubility (logS) |
---|---|---|---|
4-Bromophenyl | 0.18 | 31.2 | -5.8 |
4-Chlorophenyl | 0.21 | 59.1 | -5.7 |
4-Nitrophenyl | 0.15 | 14.9 | -4.9 |
3-Bromopyridin-4-yl | 0.24 | 22.7 | -4.2 |
Notably, converting the bromophenyl to biphenyl via Suzuki coupling expands hydrophobic contacts in deep binding pockets, enhancing antitubulin activity (IC₅₀ = 1.7 μg/mL in MCF7) [4] [10].
Solid-phase peptide synthesis (SPPS) enables efficient construction of morpholinone-containing hybrids, circumventing solubility challenges in solution-phase methods [2] [6] [10]. Optimization involves three critical parameters:
:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0